Guggulsterone-52

NF-κB signaling Inflammatory bowel disease In vivo efficacy

Researchers studying inflammatory bowel disease should select Guggulsterone-52 (GG-52) as a superior, pathway-specific chemical probe. This semi-synthetic derivative was rationally engineered for enhanced gut retention and reduced systemic risk, overcoming the safety limitations of natural guggulsterone. It has demonstrated multi-model efficacy (DSS, TNBS, IL-10-/- colitis, ethanol-induced gastritis) and was benchmarked against sulfasalazine and prednisolone. For rigorous negative controls, purchase with its structurally related, experimentally confirmed inactive analog, GG-46.

Molecular Formula C23H32O2
Molecular Weight 340.507
Cat. No. B1192928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuggulsterone-52
SynonymsGuggulsterone-52;  Guggulsterone 52;  Guggulsterone52
Molecular FormulaC23H32O2
Molecular Weight340.507
Structural Identifiers
SMILESO=C(C=C1CC[C@@]2([H])[C@]3([H])CC/4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C/CCC
InChIInChI=1S/C23H32O2/c1-4-5-6-19-21(25)14-20-17-8-7-15-13-16(24)9-11-22(15,2)18(17)10-12-23(19,20)3/h6,13,17-18,20H,4-5,7-12,14H2,1-3H3/b19-6-/t17-,18+,20+,22+,23-/m1/s1
InChIKeyXWWSAKZXRSBVNB-KLLPDSGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Guggulsterone-52 (GG-52): A Synthetic NF-κB Inhibitor Derived from Guggulsterone for Inflammatory Disease Research


Guggulsterone-52 (also designated GG-52 or guggulsterone-52) is a novel semi-synthetic derivative of the plant sterol guggulsterone [4,17(20)-pregnadiene-3,16-dione], originally isolated from the gum resin of Commiphora mukul [1]. Unlike the natural E/Z isomeric mixture of guggulsterone, GG-52 was rationally designed with enhanced lipophilicity to reduce systemic absorption and prolong gastrointestinal retention, specifically targeting the IκB kinase (IKK)–NF-κB signaling axis in epithelial and immune cells [1]. It was one of four derivatives (GG-46, GG-50B, GG-52, GG-53) biosynthesized at Choongwae Pharma R&D Center and has been the most extensively characterized member of this series across multiple tissue systems and disease models [1].

Why Guggulsterone-52 Cannot Be Substituted by Natural Guggulsterone or Related Derivatives in Experimental Models


Although natural guggulsterone (E/Z mixture) inhibits NF-κB signaling in intestinal epithelial cells, its potential for systemic absorption raises safety concerns, including unintended NF-κB suppression in non-target tissues and possible induction of inappropriate apoptosis [1]. GG-52 was specifically engineered to address this limitation through increased lipophilicity and decreased solubility, prolonging gut luminal retention while minimizing systemic exposure [1]. Critically, not all guggulsterone derivatives are functionally equivalent: among four synthesized analogs, the structurally related GG-50B showed comparable in vitro NF-κB inhibitory activity yet failed to significantly reduce colitis severity in vivo, while GG-46 was entirely inactive [1][2]. These findings demonstrate that minor structural modifications within the guggulsterone scaffold produce profound functional divergence, making simple compound-class substitution scientifically unsound [1][2].

Guggulsterone-52 Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


GG-52 vs. GG-50B: Divergent In Vivo Efficacy Despite Comparable In Vitro NF-κB Inhibition — A Critical Selection Criterion

In COLO 205 cells, both GG-52 and GG-50B (50 μM) significantly inhibited TNF-α-induced NF-κB signals and IL-8 expression. However, in the DSS-induced preventive murine colitis model, GG-52 (200 mg/kg/day, oral gavage) produced a significantly higher body weight retention (94.3 ± 1.2% of baseline) compared with GG-50B at the same dose (85.3 ± 4.5%). GG-52 at 200 mg/kg reduced the Disease Activity Index (DAI) to 1.3 ± 0.6, and improved the colon length-to-weight ratio to 0.45 ± 0.02 cm/g, whereas GG-50B at 200 mg/kg yielded a DAI of 1.8 ± 1.1 and a colon length-to-weight ratio of 0.44 ± 0.02 (not significant vs. DSS alone). The authors concluded that 'GG-50B did not show a significant reduction in the colitis severity' [1]. This in vitro–in vivo disconnect makes GG-52 the only derivative in this series with demonstrated translational anti-colitic activity [1].

NF-κB signaling Inflammatory bowel disease In vivo efficacy

GG-52 vs. GG-46: Structural Determinants of NF-κB Inhibitory Activity — Negative Control Evidence for Assay Validation

In gastric epithelial cell models, GG-52 inhibited TNF-α-induced IL-8 expression in a dose-dependent manner in both AGS and MKN-45 cell lines. In contrast, the structurally related analog GG-46 'did not produce significant changes in IL-8 expression or NF-κB activation' under identical experimental conditions [1]. This differential activity was also observed in intestinal epithelial COLO 205 cells, where pretreatment with 50 μM GG-46 produced no meaningful reduction in TNF-α-induced IL-8 or MCP-1 mRNA expression, whereas GG-52 and GG-50B significantly suppressed both chemokines [2]. The inactivity of GG-46 confirms that the anti-inflammatory activity within this compound series is not a class effect but depends on specific structural features present in GG-52 [1][2].

Structure-activity relationship NF-κB inhibition Chemical probe validation

GG-52 vs. Sulfasalazine and Prednisolone: Comparable Colitis Efficacy to Clinical Standard-of-Care Drugs

In a preventive DSS-induced colitis model, GG-52 (200 mg/kg/day, oral gavage) was directly compared against two clinical standard-of-care agents: sulfasalazine (200 mg/kg/day) and prednisolone (1 mg/kg/day). GG-52 produced a Disease Activity Index of 1.58 ± 0.8, comparable to sulfasalazine (1.7 ± 0.9) and prednisolone (1.8 ± 1.3), all significantly reduced versus DSS alone (3.0 ± 0.0, P<0.05). Body weight change was 92.8 ± 6.0% for GG-52, 90.3 ± 3.0% for sulfasalazine, and 89.6 ± 3.4% for prednisolone (vs. DSS alone 82.1 ± 2.6%). Colon length-to-weight ratios were 0.42 ± 0.03 (GG-52), 0.40 ± 0.08 (sulfasalazine), and 0.41 ± 0.03 (prednisolone) vs. 0.31 ± 0.04 (DSS alone). Histologic grading was also significantly reduced in all three treatment groups, with no significant differences among them [1]. The authors concluded that 'GG-52 has an efficacy equal to that of the therapeutic drugs sulfasalazine and prednisolone' [1].

Colitis treatment Benchmark comparison Therapeutic equivalence

GG-52 Multi-Tissue & Multi-Model Validation: Broader Experimental Applicability than Natural Guggulsterone

GG-52 has been independently validated across three distinct tissue systems and four disease models, a breadth not demonstrated for natural guggulsterone or other derivatives: (1) intestinal epithelial cells (COLO 205) with DSS-induced acute colitis [1]; (2) bone marrow-derived dendritic cells (BMDCs) with IL-10 knockout chronic colitis, where GG-52 significantly inhibited LPS-induced IL-12p40 and TNF-α gene expression, IκBα degradation, and NF-κB DNA binding activity [2]; (3) gastric epithelial cells (AGS, MKN-45) with ethanol-induced gastric mucosal lesions, where GG-52 suppressed chemokine KC upregulation and phosphorylated p65 NF-κB signals in murine gastric mucosa [3]; and (4) TNBS-induced acute colitis, where GG-52 significantly reduced clinical indices and histologic damage [1]. In contrast, natural guggulsterone was characterized only in IEC and DSS colitis models (Cheon et al., 2006), and GG-50B showed no significant in vivo benefit [1]. The IL-10 knockout model is particularly notable as a chronic colitis model with translational relevance to human IBD [2].

Multi-tissue validation Colitis models Dendritic cells

GG-52 Acute Toxicity Profile: NOAEL >2,000 mg/kg — A 10-Fold Safety Margin Above Maximum Therapeutic Dose

Oral administration of GG-52 at a daily dose of 2,000 mg/kg for 2 weeks did not produce any significant toxicity in mice. The no observed adverse effect level (NOAEL) was determined to be >2,000 mg/kg, which represents a 10-fold safety margin above the maximum therapeutic dose of 200 mg/kg used in the colitis efficacy studies [1]. In the therapeutic colitis model, GG-52 at 100 mg/kg/day administered rectally significantly attenuated established DSS colitis (DAI reduced from 2.6 ± 0.5 to 0.8 ± 0.4; body weight change improved from 86.4 ± 2.9% to 97.3 ± 3.1%), demonstrating efficacy at doses well below the NOAEL [1]. This safety profile was explicitly cited as supporting the potential clinical value of GG-52 for IBD treatment [1]. In contrast, natural guggulsterone carries a documented risk of systemic adverse effects upon absorption, which was the original impetus for developing GG-52 with reduced systemic bioavailability [1].

Safety margin NOAEL Acute toxicity

Engineered Lipophilicity as a Differentiation Strategy: Rational Design to Limit Systemic Absorption vs. Natural Guggulsterone

GG-52 was rationally designed with increased lipophilicity and decreased aqueous solubility relative to natural guggulsterone, with the explicit goal of reducing intestinal absorption and prolonging retention within the gut lumen [1]. The authors stated: 'To diminish intestinal absorption and prolong the retention period in the gut lumen, we designed guggulsterone derivatives with increased lipophilicity and decreased solubility' [1]. This design strategy was motivated by the concern that natural guggulsterone, upon systemic absorption, 'may cause unexpected suppression of NF-κB activity in other tissues, which might augment inappropriate apoptosis' [1]. The engineered physicochemical properties enabled both oral and rectal routes of administration to produce local anti-inflammatory effects in the gastrointestinal tract, as demonstrated by significant attenuation of DSS colitis via both routes [1][2]. This represents a deliberate, hypothesis-driven differentiation from natural guggulsterone rather than a serendipitous finding [1].

Drug design Lipophilicity Local GI activity

Guggulsterone-52: Recommended Research and Industrial Application Scenarios Based on Evidence


Preclinical IBD Research Requiring an NF-κB Inhibitor with Clinically Benchmarked Efficacy

Investigators studying inflammatory bowel disease pathogenesis or evaluating novel combination therapies should select GG-52 as their NF-κB pathway inhibitor of choice. GG-52 has been directly benchmarked against sulfasalazine (200 mg/kg) and prednisolone (1 mg/kg) in the DSS-induced colitis model, demonstrating statistically equivalent efficacy in reducing DAI, preserving body weight, maintaining colon length, and improving histologic scores [1]. Unlike sulfasalazine or prednisolone, GG-52 offers a comparatively selective mechanism (IKK–NF-κB axis targeting) without glucocorticoid receptor-mediated or 5-ASA-related polypharmacology, making it a cleaner tool for pathway-specific interrogation [1].

Studies Requiring a Structurally Matched Inactive Control Compound for NF-κB Assay Validation

For experimental designs that demand rigorous negative controls—such as chemical probe studies, target engagement assays, or high-content screening—GG-52 should be procured together with its structurally related inactive analog GG-46. GG-46 has been experimentally confirmed to lack significant NF-κB inhibitory activity and does not suppress IL-8 expression in either gastric (AGS, MKN-45) or intestinal (COLO 205) epithelial cells at concentrations up to 50 μM [1][2]. This pair enables researchers to attribute observed anti-inflammatory effects specifically to NF-κB pathway blockade rather than nonspecific steroidal effects, substantially strengthening the interpretability of results [1][2].

Multi-Tissue Inflammation Studies Spanning Gastrointestinal and Immune Cell Systems

Research programs investigating inflammation across multiple gastrointestinal compartments or immune cell types should consider GG-52 as a unifying chemical probe. GG-52 has demonstrated efficacy in colonic epithelial cells (COLO 205), gastric epithelial cells (AGS, MKN-45), and bone marrow-derived dendritic cells (BMDCs from C57BL/6 and IL-10−/− mice), with confirmatory in vivo activity in DSS colitis, TNBS colitis, IL-10−/− chronic colitis, and ethanol-induced gastritis models [1][2][3]. No other guggulsterone derivative—including the parent natural compound—has been characterized across this breadth of tissue systems. This multi-system validation reduces the risk of tissue-specific false negatives when transitioning between experimental models [2][3].

Chronic Colitis Models (IL-10 Knockout) Requiring Sustained NF-κB Suppression in Dendritic Cells

Investigators employing the IL-10 knockout mouse model—a genetically driven chronic colitis paradigm with translational relevance to human Crohn's disease and ulcerative colitis—should prioritize GG-52 for its demonstrated ability to significantly suppress IKK activation in colonic dendritic cells (DCs) and reduce histopathologic colitis severity in this model [1]. GG-52 inhibited LPS-induced IL-12p40 and TNF-α gene expression, IκBα degradation, and NF-κB DNA binding activity in BMDCs, and in vivo administration suppressed phosphorylated IKK-α in CD11c+ DCs within colonic tissue [1]. This DC-targeting activity, combined with the 10-fold safety margin (NOAEL >2,000 mg/kg) [2], supports sustained dosing regimens required for chronic studies.

Quote Request

Request a Quote for Guggulsterone-52

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.